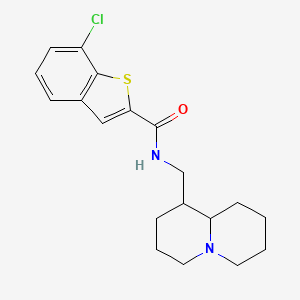![molecular formula C21H22BrN3O2 B11136689 2-(6-bromo-1H-indol-1-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B11136689.png)
2-(6-bromo-1H-indol-1-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-bromo-1H-indol-1-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone is a synthetic organic compound that features a brominated indole moiety and a methoxyphenyl-substituted piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-1H-indol-1-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. A common approach might include:
Bromination of Indole: The indole ring can be brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Formation of Piperazine Derivative: The piperazine ring can be functionalized with a methoxyphenyl group through nucleophilic substitution reactions.
Coupling Reaction: The brominated indole and the methoxyphenyl piperazine can be coupled using a suitable linker, often involving carbonyl chemistry.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or piperazine rings.
Reduction: Reduction reactions could target the carbonyl group or other reducible functionalities.
Substitution: The bromine atom on the indole ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the bromine site.
Scientific Research Applications
2-(6-bromo-1H-indol-1-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions due to its structural features.
Medicine: Possible investigation as a lead compound for drug development, particularly in areas like oncology or neurology.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with indole and piperazine moieties can interact with various receptors or enzymes. The bromine atom and methoxyphenyl group might influence binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone: Lacks the bromine atom.
2-(6-chloro-1H-indol-1-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone: Has a chlorine atom instead of bromine.
2-(6-bromo-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone: Methoxy group is in a different position.
Uniqueness
The presence of the bromine atom and the specific positioning of the methoxy group can significantly influence the compound’s chemical reactivity and biological activity, making it unique compared to its analogs.
Properties
Molecular Formula |
C21H22BrN3O2 |
|---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
2-(6-bromoindol-1-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H22BrN3O2/c1-27-19-4-2-3-18(14-19)23-9-11-24(12-10-23)21(26)15-25-8-7-16-5-6-17(22)13-20(16)25/h2-8,13-14H,9-12,15H2,1H3 |
InChI Key |
OCEIGKJUJIQVGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-2-[(E)-2-phenylethenyl]-5-(pyridin-3-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11136608.png)
![2-Phenyl-5-[(pyridin-4-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11136610.png)
![(2Z)-6-[(3-chlorobenzyl)oxy]-2-(2,3-dimethoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B11136614.png)
![3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11136626.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]ethanone](/img/structure/B11136640.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11136641.png)
![7-Chloro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11136655.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(5-methyl-1H-indol-1-yl)acetamide](/img/structure/B11136657.png)
![(5Z)-5-[4-(benzyloxy)benzylidene]-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11136665.png)
![2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B11136670.png)
![N-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-L-methionine](/img/structure/B11136679.png)
![1-(2-methoxyethyl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B11136685.png)
![1-{3-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-hydroxypropyl}piperidine-4-carboxamide](/img/structure/B11136700.png)

